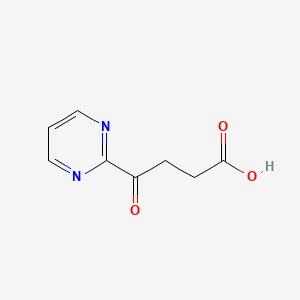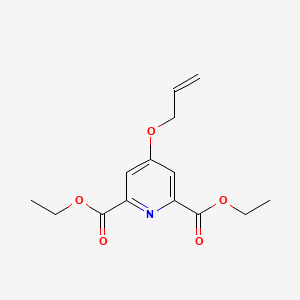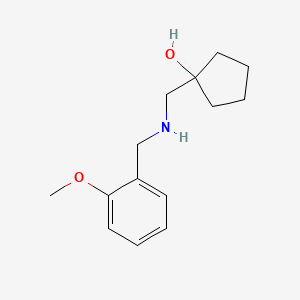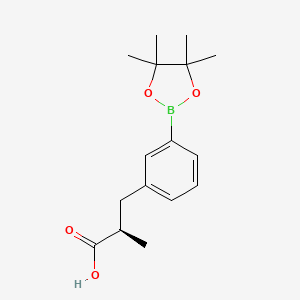
4-Oxo-4-(pyrimidin-2-yl)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Oxo-4-(pyrimidin-2-yl)butanoic acid is a chemical compound with the molecular formula C9H8N2O3 It is characterized by the presence of a pyrimidine ring attached to a butanoic acid backbone, with a keto group at the fourth position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-4-(pyrimidin-2-yl)butanoic acid typically involves the reaction of 1-(2-pyrimidinyl)piperazine with succinic anhydride in the presence of a base such as triethylamine. The reaction is carried out in a solvent like chloroform under reflux conditions for about 10 minutes, followed by cooling and allowing the mixture to stand overnight at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4-Oxo-4-(pyrimidin-2-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like N-bromophthalimide in an aqueous acetic acid medium.
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride.
Substitution: The pyrimidine ring can participate in nucleophilic substitution reactions, where substituents on the ring are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: N-bromophthalimide in aqueous acetic acid.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional functional groups.
Reduction: Formation of reduced derivatives with hydroxyl groups.
Substitution: Formation of substituted pyrimidine derivatives.
Applications De Recherche Scientifique
4-Oxo-4-(pyrimidin-2-yl)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Mécanisme D'action
The mechanism of action of 4-Oxo-4-(pyrimidin-2-yl)butanoic acid involves its interaction with specific molecular targets and pathways. For instance, its analgesic and anti-inflammatory effects are believed to be mediated through the inhibition of cyclooxygenase enzymes, which play a key role in the inflammatory response . The compound may also interact with other molecular targets, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Oxo-4-(pyridin-2-yl)butanoic acid: Similar structure but with a pyridine ring instead of a pyrimidine ring.
4-Oxo-4-(pyridin-3-yl)butanoic acid: Another similar compound with the pyridine ring at a different position.
Uniqueness
4-Oxo-4-(pyrimidin-2-yl)butanoic acid is unique due to the presence of the pyrimidine ring, which imparts distinct chemical and biological properties compared to its pyridine analogs. The pyrimidine ring can engage in different types of interactions and reactions, making this compound particularly valuable in research and development.
Propriétés
Formule moléculaire |
C8H8N2O3 |
|---|---|
Poids moléculaire |
180.16 g/mol |
Nom IUPAC |
4-oxo-4-pyrimidin-2-ylbutanoic acid |
InChI |
InChI=1S/C8H8N2O3/c11-6(2-3-7(12)13)8-9-4-1-5-10-8/h1,4-5H,2-3H2,(H,12,13) |
Clé InChI |
UPJJBCMTWJICFQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(N=C1)C(=O)CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-([1,1'-Biphenyl]-4-yl)azetidine](/img/structure/B13347879.png)
![3-(4-Amino-5-iodopyrrolo[2,3-d]pyrimidin-7-yl)cyclobutanone](/img/structure/B13347882.png)
![(1S,2R)-2-[2-(4-bromophenyl)ethynyl]cyclohexan-1-ol](/img/structure/B13347892.png)






![Benzenesulfonylfluoride, 4-[[4-(2-chloro-4-nitrophenoxy)-1-oxobutyl]amino]-](/img/structure/B13347937.png)


